![molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1](/img/structure/B595908.png)
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Overview
Description
“Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is also known as “3-Hydroxy-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester” and "Furo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester" .
Molecular Structure Analysis
The molecular formula of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is C10H9NO4 . The molecular weight is 207.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” include a boiling point of 326.0±37.0 °C and a density of 1.359±0.06 g/cm3 .
Scientific Research Applications
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is used in the synthesis of furo[2,3-c]pyridine and its derivatives. These compounds are synthesized from ethyl 3-hydroxyisonicotinate through processes like O-alkylation, cyclization, hydrolysis, and decarboxylation (Morita & Shiotani, 1986).
It's also involved in the synthesis of furo[3,2-b]pyridine derivatives. The synthesis process includes stages like O-alkylation of ethyl 3-hydroxypiconate, cyclization, hydrolysis, and decarboxylation (Shiotani & Morita, 1986).
In a study focusing on [4 + 2] annulation, ethyl 2-methyl-2,3-butadienoate, a similar compound, undergoes annulation with N-tosylimines, suggesting possible applications of ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in similar chemical processes (Zhu, Lan, & Kwon, 2003).
Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, rearranges with sodium ethoxide in ethanol to 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine, showing the compound's potential in creating new chemical structures (Desideri, Manna, & Stein, 1981).
The compound has been used in the synthesis of polyazanaphthalenes and other heterocyclic compounds, indicating its utility in creating complex organic molecules (Harb, Hesien, Metwally, & Elnagdi, 1989).
It also finds application in the synthesis of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, further highlighting its versatility in organic synthesis (Arrault et al., 2002).
properties
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEHSWOSYCXPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715748 | |
Record name | Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
CAS RN |
109274-83-1 | |
Record name | Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Citations
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